molecular formula C10H21Cl2N3O2 B3807536 (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

Cat. No.: B3807536
M. Wt: 286.20 g/mol
InChI Key: JGVCHNJGGMFARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate is a chemical hybrid featuring a piperidine core linked to a 1-methylimidazole moiety via a methanol bridge, presented as a dihydrochloride salt hydrate to enhance solubility and stability for research applications . Compounds within this class are recognized as valuable building blocks in medicinal chemistry and pharmacology, serving as key intermediates in the synthesis of more complex molecules designed to interact with biological systems . The imidazole ring is a privileged structure in drug discovery, known for its ability to coordinate with metal ions and act as a ligand for various enzymes and receptors . Piperidine derivatives are also fundamental scaffolds found in a wide range of bioactive compounds. The combination of these two pharmacophores into a single molecule creates a versatile chemical entity for the development of novel therapeutic agents . Scientific investigations into analogous imidazole-piperidine hybrids have revealed their potential in diverse research areas, including as antimicrobial agents to combat resistant pathogens , and in explorations for anticancer properties, where similar structures have been shown to inhibit the proliferation of specific cancer cell lines . The dihydrochloride salt form is typically employed to improve aqueous solubility, which is a critical factor for in vitro biological testing . Researchers can utilize this compound as a precursor for further chemical derivatization or as a standard in biochemical assays to probe the function of imidazole-containing systems . ATTENTION: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-piperidin-4-ylmethanol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH.H2O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8;;;/h6-9,11,14H,2-5H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCHNJGGMFARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCNCC2)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate typically involves the reaction of 1-methylimidazole with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permangan

Biological Activity

The compound (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate is a unique organic molecule featuring both imidazole and piperidine moieties. This structure suggests a range of potential biological activities, particularly in antimicrobial and central nervous system (CNS) applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound's molecular formula is C10H17N3OC_{10}H_{17}N_3O with a molecular weight of approximately 195.26 g/mol. The presence of functional groups such as hydroxyl (-OH) and amine (-NH) enhances its chemical reactivity, making it a candidate for diverse biological interactions .

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
SolubilityHigh (dihydrochloride form)
Melting PointNot specified

Antimicrobial Properties

Compounds with similar structural features to (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol have demonstrated notable antimicrobial activities. Imidazole derivatives are particularly recognized for their antifungal and antibacterial properties, while piperidine derivatives have shown potential in various antimicrobial assays. However, specific studies on this compound's antimicrobial efficacy are still lacking.

CNS Effects

Imidazole-containing compounds often interact with neurotransmitter systems, suggesting potential psychoactive properties. While no direct studies have been published regarding the CNS effects of this compound, its structural similarities to known psychoactive substances warrant further investigation.

Synthesis and Modifications

The synthesis of this compound can be achieved through various synthetic routes, allowing for modifications that could enhance its biological activity or specificity. For example, altering the substituents on the imidazole or piperidine rings may yield derivatives with improved pharmacological profiles.

Study 1: Antimicrobial Activity

A study examining similar imidazole derivatives found significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Study 2: Psychoactive Potential

Research on related compounds indicated that modifications to the piperidine ring could influence binding affinity to serotonin receptors, suggesting potential antidepressant effects . Further exploration into this compound's interactions with these receptors is warranted.

Comparison with Similar Compounds

4-Piperidinyl(2-pyridinyl)methanol Dihydrochloride

  • Structure : Replaces the 1-methylimidazole group with a pyridine ring.
  • Its lower hydrogen-bonding capacity may decrease solubility in polar solvents .

Piperidin-4-yl(2-thienyl)methanol

  • Structure : Substitutes imidazole with a thiophene ring.
  • Implications : Thiophene’s sulfur atom increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media. This could favor CNS-targeting applications over systemic use .

1-(1-Ethyl-1H-imidazol-2-yl)piperazine Dihydrochloride

  • Structure: Replaces the piperidinyl-methanol backbone with piperazine and an ethylimidazole group.
  • The ethyl group may confer higher metabolic stability than the methyl group in the target compound .

Functional Group Modifications

[2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride

  • Structure: Replaces methanol with an ethylamine chain.
  • Implications : The amine group enables stronger covalent or ionic interactions (e.g., with enzymes or DNA), but the lack of a hydroxyl group reduces hydrogen-bonding capacity, possibly limiting solubility .

2-(4-Piperidinyl)-1H-benzimidazole Dihydrochloride Hydrate

  • Structure : Substitutes imidazole with benzimidazole.
  • The dihydrochloride hydrate form mirrors the target compound’s solubility advantages .

Salt and Hydration Effects

Compounds like [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate (QK-2536) share the dihydrochloride hydrate formulation with the target compound. This salt form is critical for:

  • Solubility: Enhanced dissolution in polar solvents (e.g., water or ethanol).
  • Stability : Reduced hygroscopicity compared to freebase forms.
  • Bioavailability : Improved absorption in gastrointestinal or cellular environments .

Research Implications and Gaps

While structural analogs highlight the importance of heterocycle selection and salt formulation, direct pharmacological data for the target compound remain scarce. Future studies should prioritize:

  • Activity assays : Compare antimicrobial or receptor-binding efficacy against pyrazole derivatives (e.g., ’s phenylpyrazole compounds) .
  • Solubility studies: Quantify the dihydrochloride hydrate’s performance against non-salt analogs.
  • Metabolic profiling: Evaluate the impact of methanol vs. amine functional groups on pharmacokinetics .

Q & A

Q. Key Conditions :

ParameterOptimal RangePurpose
Temperature0–80°C (step-dependent)Minimize side reactions
SolventDichloromethane, DMF, or ethanolEnhance solubility/reactivity
Reaction Time1–24 hours (step-dependent)Maximize yield and purity

Purification : Recrystallization from ethanol/water mixtures or gradient chromatography (silica gel) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR, IR, or mass spectra often arise from tautomerism, hydrate variability, or salt dissociation. Methodological strategies include:

  • Complementary techniques : Use X-ray crystallography to confirm solid-state structure and compare with solution-state NMR (e.g., 1^1H, 13^{13}C, 2D-COSY) .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., imidazole ring proton exchange) .
  • Hydrate stability testing : Conduct thermogravimetric analysis (TGA) to distinguish bound vs. free water, which affects spectral interpretations .

Example : A 2022 study resolved imidazole tautomerism by correlating 1^1H NMR chemical shifts with DFT-calculated structures .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Based on safety data sheets (SDS) and analogous compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

  • Inhalation : Move to fresh air; monitor for respiratory irritation .
  • Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies optimize yield and purity in multi-step syntheses of this compound?

Answer:
Yield Optimization :

  • Catalyst screening : Use palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for imidazole-piperidine linkage) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis removal via vacuum distillation .

Q. Purity Control :

  • In-process monitoring : Use TLC or HPLC to track intermediate purity at each step .
  • Salt crystallization : Adjust HCl concentration during dihydrochloride formation to minimize byproducts (e.g., mono-HCl salts) .

Case Study : A 2025 protocol achieved >95% purity by isolating intermediates via flash chromatography before final salt formation .

Basic: How does the dihydrochloride hydrate form influence the compound’s physicochemical properties?

Answer:
The dihydrochloride hydrate:

  • Enhances solubility : Polar salts improve aqueous solubility (critical for in vitro assays) compared to the free base .
  • Reduces hygroscopicity : Hydrate formation stabilizes the compound against moisture absorption, simplifying storage .
  • Alters melting point : The salt form typically exhibits a higher decomposition temperature (>200°C) than the free base .

Q. Key Data :

PropertyFree BaseDihydrochloride Hydrate
Solubility (H₂O)<1 mg/mL>50 mg/mL
HygroscopicityHighModerate
Thermal StabilityDecomposes at 150°CStable up to 220°C

Advanced: How do structural modifications to the imidazole or piperidine moieties affect biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Imidazole substitution : Methyl groups at N1 (1-methyl) enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Piperidine modifications : 4-Piperidinyl substitution optimizes binding to targets like G protein-coupled receptors (GPCRs) due to conformational rigidity .

Q. Experimental Design :

  • In vitro assays : Compare IC₅₀ values against GPCRs or kinases using analogs with varied substituents .
  • Molecular docking : Model interactions with active sites (e.g., hydrogen bonding with the piperidine nitrogen) .

Example : A 2025 study showed that replacing the piperidine with morpholine reduced affinity by 10-fold, highlighting the role of nitrogen basicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

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